Physicochemical Differentiation from the 3,4,5-Trimethoxy Analog (ChemDiv Compound 6214-0094)
The 2-methoxy substitution pattern on the target compound generates a distinct physicochemical profile compared to the 3,4,5-trimethoxy analog. The trimethoxy analog (ChemDiv 6214-0094) has a molecular weight of 449.52 g/mol, a calculated logP of 1.66, and a logSw of -2.53 . The target compound’s monomethoxy benzamide core (2-methoxy versus 3,4,5-trimethoxy) reduces its molecular weight by approximately 42 amu and eliminates two hydrogen-bond acceptors, which is predicted to lower logP and increase aqueous solubility relative to the trimethoxy analog. These differences directly impact DMSO stock concentration limits, membrane permeability in cell-based assays, and non-specific binding characteristics.
| Evidence Dimension | Physicochemical properties (Molecular Weight, logP, logSw) |
|---|---|
| Target Compound Data | Predicted MW ~407 g/mol; Lower logP and higher solubility than comparator (exact experimental values not publicly available) |
| Comparator Or Baseline | N-(1,1-dioxo-1lambda~6~-thiolan-3-yl)-3,4,5-trimethoxy-N-[(4-methoxyphenyl)methyl]benzamide; MW = 449.52 g/mol; logP = 1.66; logSw = -2.53 |
| Quantified Difference | ΔMW ≈ 42 g/mol; Predicted ΔlogP < 0 (lower lipophilicity); Predicted increase in aqueous solubility vs the trimethoxy analog |
| Conditions | Calculated physicochemical properties (ChemDiv platform) |
Why This Matters
For scientists procuring compounds for in vitro assays, the predicted lower lipophilicity and higher solubility of the target 2-methoxy analog may reduce the need for high DMSO concentrations, minimizing solvent-related cytotoxicity artifacts compared to more lipophilic analogs.
